molecular formula C8H6N2O2 B15160711 1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole CAS No. 830357-28-3

1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole

Cat. No.: B15160711
CAS No.: 830357-28-3
M. Wt: 162.15 g/mol
InChI Key: VQQZPXXJMHFOKT-UHFFFAOYSA-N
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Description

1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole is a complex heterocyclic compound that features a unique fusion of cyclopentane, dioxin, and imidazole rings

Preparation Methods

The synthesis of 1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the imidazole ring, followed by the introduction of the dioxin and cyclopentane moieties. Common reagents used in these reactions include glyoxal, ammonia, and various catalysts to facilitate the cyclization processes. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

    Addition: Addition reactions with electrophiles or nucleophiles can modify the double bonds within the imidazole ring.

The major products formed from these reactions depend on the specific reagents and conditions used, often leading to a diverse array of derivatives with varying properties .

Scientific Research Applications

1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole can be compared with other similar compounds, such as:

    Imidazole: A simpler structure with broad applications in pharmaceuticals and agriculture.

    Cyclopentadiene: Known for its use in the synthesis of metallocenes and other organometallic compounds.

    Dioxin: A class of compounds with significant environmental and toxicological relevance.

The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties not found in its individual components .

Properties

CAS No.

830357-28-3

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

2,8-dioxa-4,6-diazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),4,11-tetraene

InChI

InChI=1S/C8H6N2O2/c1-2-5-6(3-1)12-8-7(11-5)9-4-10-8/h1-2,4H,3H2,(H,9,10)

InChI Key

VQQZPXXJMHFOKT-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1OC3=C(O2)N=CN3

Origin of Product

United States

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